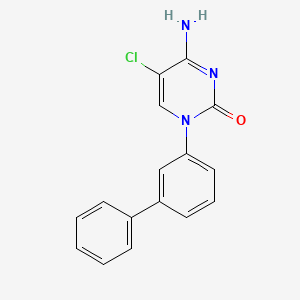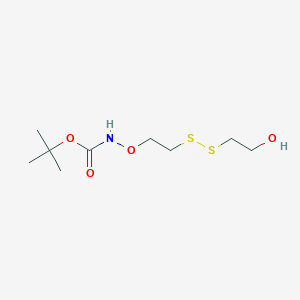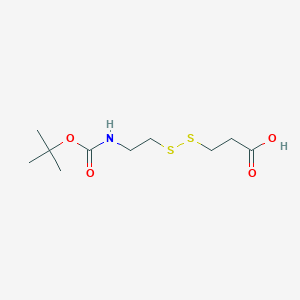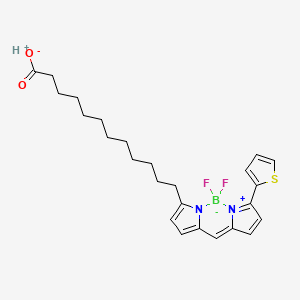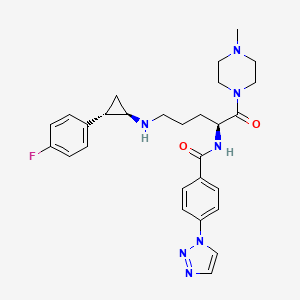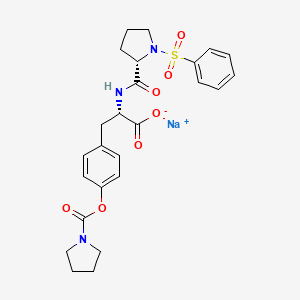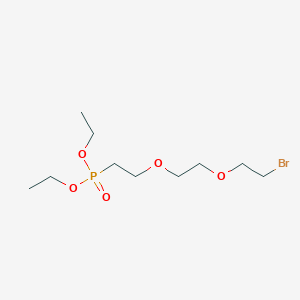
Bromo-PEG2-phosphonic acid ethyl ester
Descripción general
Descripción
Bromo-PEG2-phosphonic acid ethyl ester, also known as 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane, is a polyethylene glycol (PEG)-based PROTAC linker . It has a molecular formula of C₁₀H₂₂BrO₅P and a molecular weight of 333.16 . This compound can be used in the synthesis of a series of PROTACs .
Molecular Structure Analysis
The IUPAC name of Bromo-PEG2-phosphonic acid ethyl ester is 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane . The InChI code isInChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 . The Canonical SMILES is CCOP(=O)(CCOCCOCCBr)OCC . Physical And Chemical Properties Analysis
Bromo-PEG2-phosphonic acid ethyl ester is a liquid . It has a molecular weight of 333.16 and a molecular formula of C₁₀H₂₂BrO₅P .Aplicaciones Científicas De Investigación
1. Synthesis of Functional Molecules
Bromo-PEG2-phosphonic acid ethyl ester and its derivatives are used as building blocks for the tailored functionalization of complex organic molecules. This process is crucial in the creation of novel KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives, which hold promise for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).
2. Development of Multifunctional Nanoparticles
The compound has been utilized in the synthesis of well-defined phosphonic acid-terminated polymers like poly(ethylene glycol) (PEG), which are then used to prepare stable, water-dispersible, and multifunctional upconverting luminescent nanohybrids. These materials hold significance in various scientific fields due to their unique properties (Kurowska et al., 2022).
3. Advanced Material Synthesis
The entity is involved in the synthesis of high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The derivative, a phosphonic acid polymer, shows excellent thermal, oxidative, and dimensional stability, and may be a candidate for polymeric electrolyte membrane in fuel cell applications, highlighting its utility in material science (Liu et al., 2006).
4. Coating Applications for Metal Oxide Nanoparticles
The compound is used in the synthesis of PEG-based copolymers containing multiple phosphonic acid groups. These copolymers serve as a coating material for metal oxide nanoparticles and surfaces, offering strong affinity to metals and multidentate binding ability. This application is pivotal in the domains of nanomaterials and nanomedicine (Berret & Graillot, 2022).
5. Enhancement of Nanoparticle Stability
The compound is part of the synthesis process for block copolymers like PEG-b-PVPA. These copolymers, due to their anionic-neutral character, are used in the one-step in situ synthesis of water-dispersible iron oxide nanoparticles with controlled size and high colloidal stability. This application highlights its importance in nanoparticle stabilization and in providing a platform for further functionalization (Markiewicz et al., 2016).
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKSVRXAWIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-phosphonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




